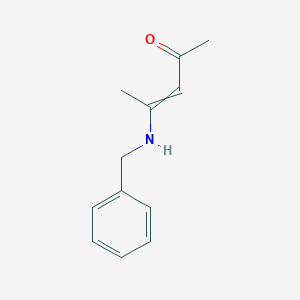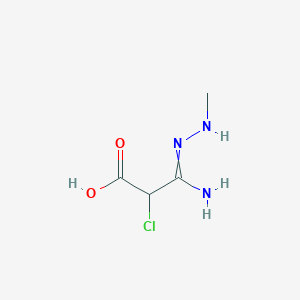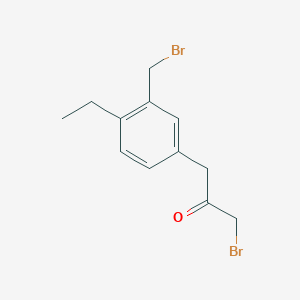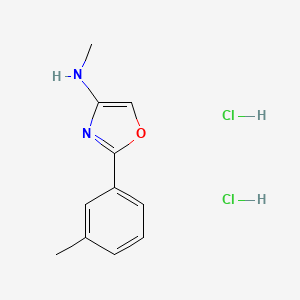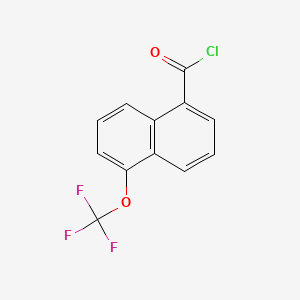![molecular formula C10H11BrO B14060155 1-[2-(2-Bromoethyl)phenyl]ethan-1-one CAS No. 101531-22-0](/img/structure/B14060155.png)
1-[2-(2-Bromoethyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(2-bromoethyl)phenyl]-: is an organic compound with the molecular formula C10H11BrO . It is a derivative of acetophenone, where the phenyl ring is substituted with a bromoethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone: One common method involves the bromination of acetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl bromide to form the desired product.
Industrial Production Methods: Industrial production of Ethanone, 1-[2-(2-bromoethyl)phenyl]- often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethanone, 1-[2-(2-bromoethyl)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles like OH-, NH2-, in polar solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Employed in studies involving enzyme inhibition and protein interactions due to its reactive bromoethyl group.
Medicine:
Drug Development: Investigated for potential use in the development of new therapeutic agents, particularly in cancer research.
Industry:
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-(2-bromoethyl)phenyl]- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group can undergo nucleophilic substitution reactions with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
2-Bromoacetophenone: Similar structure but lacks the bromoethyl group, making it less reactive in certain substitution reactions.
4-Bromoacetophenone: The bromine atom is positioned differently, affecting its reactivity and applications.
Uniqueness: Ethanone, 1-[2-(2-bromoethyl)phenyl]- is unique due to the presence of both a bromoethyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research .
Propriétés
Numéro CAS |
101531-22-0 |
|---|---|
Formule moléculaire |
C10H11BrO |
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
1-[2-(2-bromoethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6-7H2,1H3 |
Clé InChI |
OLPNXIWXCFQQRX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)


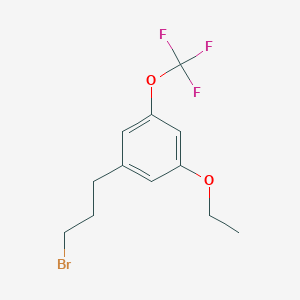
![[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14060115.png)
